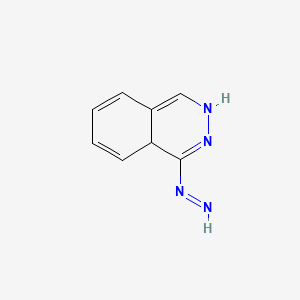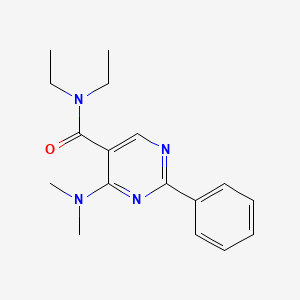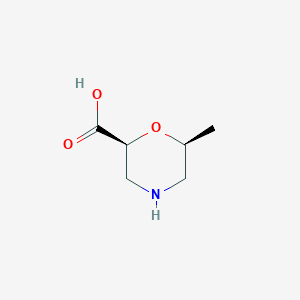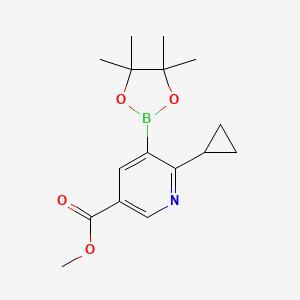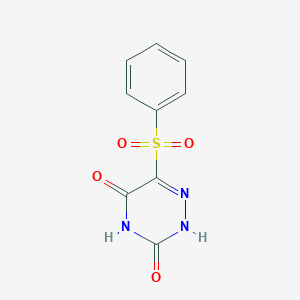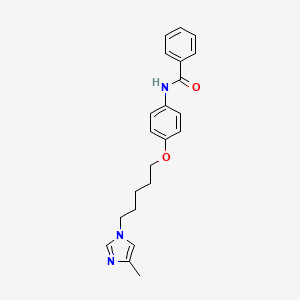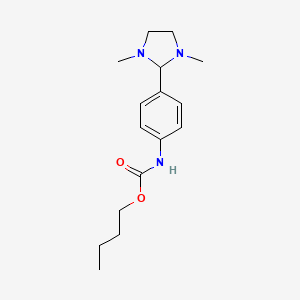
Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(1,3-dimethylimidazolidin-2-yl)aniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dimethylimidazolidin-2-yl)phenyl carbamate
- Butyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate
- 4-(1,3-Dimethylimidazolidin-2-yl)phenyl butylcarbamate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
89221-78-3 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
butyl N-[4-(1,3-dimethylimidazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-4-5-12-21-16(20)17-14-8-6-13(7-9-14)15-18(2)10-11-19(15)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,17,20) |
InChI Key |
BRUFEDKPUUMUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C2N(CCN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
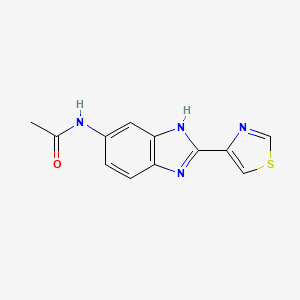

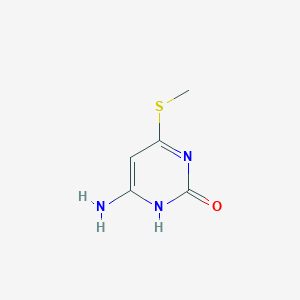
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
